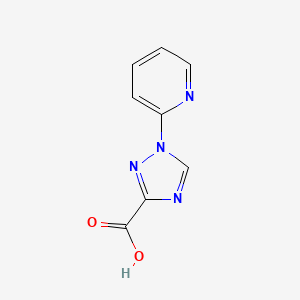

1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Description

1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 1 with a pyridin-2-yl group and at position 3 with a carboxylic acid moiety. This structure places it within a broader class of 1,2,4-triazole-3-carboxylic acid derivatives, which are of significant interest in medicinal and agrochemical research due to their diverse bioactivities.

Propriétés

IUPAC Name |

1-pyridin-2-yl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLFJBWLUZPHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744494 | |

| Record name | 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90220-88-5 | |

| Record name | 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Hydrazides with Carboxylic Acid Derivatives

A common approach involves the reaction of pyridin-2-yl hydrazides with carboxylic acid derivatives such as esters, acid chlorides, or anhydrides under cyclization conditions to form the 1,2,4-triazole ring bearing a carboxylic acid or its precursor at C-3.

- Stepwise Reaction:

- Synthesis of 2-pyridinyl hydrazide from 2-pyridinecarboxylic acid or its derivatives.

- Condensation of the hydrazide with a suitable carboxylic acid derivative (e.g., ethyl formate or β-ketoesters) under acidic or basic conditions to promote ring closure forming the 1,2,4-triazole core.

- Hydrolysis or oxidation steps to convert ester or other groups into the carboxylic acid at C-3.

One-Pot Multi-Component Reactions

Recent advances have shown that one-pot reactions combining multiple components such as hydrazine derivatives, carboxylic acids or esters, and nitrogen sources can efficiently produce 1,2,4-triazole carboxylic acids with high yield and regioselectivity. These methods often use catalysts or bases to facilitate cyclization and functional group transformations in a single step.

Specific Preparation Methods for 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic Acid

Synthesis via Hydrazide Cyclization with β-Ketoesters

A widely reported method involves the reaction of 2-pyridinyl hydrazide with β-ketoesters under basic conditions to form the triazole ring and introduce the carboxyl functionality.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Pyridinecarbohydrazide + β-ketoester | Formation of hydrazone intermediate |

| 2 | Base (e.g., sodium ethoxide) | Cyclization to 1,2,4-triazole ring |

| 3 | Acidic or basic hydrolysis | Conversion of ester to carboxylic acid |

This method benefits from straightforward starting materials and mild conditions, yielding the target compound efficiently. The base promotes nucleophilic attack and ring closure, while hydrolysis ensures the presence of the free acid group.

Azide-Based One-Step Synthesis (Adapted from 1,2,3-Triazole Methods)

Although primarily developed for 1,2,3-triazole carboxylic acids, azide-based one-step synthesis methods can be adapted to 1,2,4-triazoles with appropriate nitrogen sources and substrates. For example, treating an aromatic azide (derived from 2-aminopyridine) with β-ketoesters in the presence of a base can yield triazole carboxylic acids.

- Preparation of aromatic azide intermediate via diazotization of 2-aminopyridine followed by azide substitution.

- Cycloaddition or ring closure with β-ketoester under basic conditions to form the triazole ring.

- This method is scalable and safe for large-scale synthesis.

Multi-Component Reactions Using Hydrazines and Carboxylic Acid Derivatives

Another approach involves three-component reactions combining 2-pyridinyl hydrazine, carboxylic acid derivatives (such as aldehydes or esters), and nitrogen sources in one pot, often catalyzed by copper or other transition metals, to yield the triazole carboxylic acid directly.

- Advantages include high regioselectivity, mild reaction conditions, and compatibility with various functional groups.

- The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) is more common for 1,2,3-triazoles but can inspire analogous strategies for 1,2,4-triazoles.

Comparative Data on Yields and Conditions

| Method | Starting Materials | Catalyst/Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazide + β-ketoester cyclization | 2-pyridinyl hydrazide, β-ketoester | NaOEt or NaOH | 60–80°C | 70–90 | Requires hydrolysis step |

| Azide + β-ketoester one-step synthesis | Aromatic azide, β-ketoester | Base (e.g., NaHCO3) | Room temp to 70°C | 75–85 | Scalable, safe |

| Multi-component hydrazine reaction | 2-pyridinyl hydrazine, aldehyde, nitrogen source | Cu catalyst | 50–100°C | 80–95 | High regioselectivity |

Research Findings and Notes

- The presence of the pyridin-2-yl substituent influences the electronic properties of the triazole ring, affecting cyclization rates and regioselectivity.

- Base choice significantly impacts yield and purity; milder bases favor fewer side reactions.

- Temperature control is critical: lower temperatures favor certain regioisomers, while higher temperatures improve yields but may reduce selectivity.

- Multi-component reactions reduce synthetic steps and waste, aligning with green chemistry principles.

- The carboxylic acid group can be introduced either directly or via post-synthetic modification of ester intermediates.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products Formed:

Oxidation: Formation of pyridine-2,3-dicarboxylic acid.

Reduction: Formation of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-methanol.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The compound's mechanism of action appears to involve disruption of cellular processes in these pathogens.

Antifungal Agents

The compound has been investigated for its potential as an antifungal agent. A study highlighted its efficacy in inhibiting the growth of multiple fungal strains, showing promise as a therapeutic option for treating fungal infections . The structure of the compound allows it to interact effectively with fungal cell components, enhancing its antifungal activity.

Pesticidal Properties

There is growing interest in the use of this compound as a pesticide. Its ability to inhibit specific enzymes in pests makes it a candidate for developing new agrochemicals that are effective yet environmentally friendly. The compound's triazole ring is known to interfere with fungal biosynthesis pathways, which can be beneficial in crop protection strategies .

Synthesis and Characterization

A detailed study focused on synthesizing derivatives of this compound. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the successful synthesis of these derivatives . The synthesized compounds were evaluated for their biological activities, revealing several derivatives with enhanced antimicrobial properties compared to the parent compound.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can form stable interactions with key enzymes involved in microbial metabolism, supporting its potential as a therapeutic agent .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazole Ring

Modifications at position 5 of the triazole ring significantly alter physicochemical and biological properties:

- 5-Phenyl substitution : In 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, the phenyl group at position 5 improves anti-inflammatory activity, likely due to enhanced π-π stacking interactions with cyclooxygenase-2 (COX-2) .

Modifications on the Pyridine Moiety

- Fluorine substitution : 1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid incorporates a fluorine atom at position 3 of the pyridine ring, which may enhance electronic effects and metabolic resistance by reducing oxidative degradation .

- Chlorinated analogs : Fenchlorazole (1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid) demonstrates herbicidal activity, where chlorine atoms increase lipophilicity and target-binding affinity .

Hybrid Structures with Additional Functional Groups

- Oxadiazole hybrids : 1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid exhibits antibacterial activity, attributed to the oxadiazole ring’s role in disrupting bacterial cell membranes .

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

- Antibacterial activity : The oxadiazole hybrid (MW 254.21) shows promise against Gram-positive bacteria, likely due to membrane disruption .

- Anti-inflammatory activity : The 5-phenyl-3-pyridyl derivative’s COX-2 inhibition highlights the role of aromatic substituents in target engagement .

- Herbicidal applications : Chlorinated analogs like fenchlorazole leverage halogenation for enhanced bioactivity .

Activité Biologique

1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 90220-88-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antiviral, and antimicrobial activities.

- Molecular Formula : C8H6N4O2

- Molecular Weight : 190.16 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, in cancer treatment.

The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- HCT116 Cells : Exhibited an IC50 of 5.19 µM, indicating potent activity against colon cancer cells.

- MDA-MB-231 Cells : Displayed moderate cytotoxicity with IC50 values ranging from 4.44 to 7.72 µM across different derivatives.

The mechanism involves the induction of apoptosis and inhibition of cell migration through modulation of key signaling pathways such as NF-kB and caspase activation .

Case Studies

A study by Wei et al. synthesized a series of triazole derivatives and found that those containing the pyridinyl moiety significantly inhibited tumor growth in vivo without affecting normal cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 | 5.19 | Induces apoptosis |

| MDA-MB-231 | 4.44 | Inhibits migration |

| A549 | 7.72 | Induces cell death |

Antiviral Activity

The compound has also shown promise as an antiviral agent. Research indicates that it can inhibit viral replication effectively.

The antiviral activity is attributed to its ability to interact with viral proteins, disrupting their function:

- COVID-19 : Derivatives of triazoles demonstrated over 50% inhibition of viral replication in cellular assays.

Case Studies

In a comparative study on various triazole derivatives, those with the pyridinyl structure showed enhanced binding affinity to the main protease of coronaviruses, leading to significant antiviral effects .

| Compound | Viral Target | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| Triazole Derivative A | Main Protease (COVID) | 3.16 | 79 |

| Triazole Derivative B | Hepatitis C Virus | 25.70 | >50 |

Antimicrobial Activity

Beyond anticancer and antiviral properties, this compound exhibits notable antimicrobial effects.

The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways:

- Effective against a range of Gram-positive and Gram-negative bacteria.

Case Studies

Research has shown that triazole derivatives can significantly reduce bacterial load in vitro and in vivo models .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

Q & A

What computational and experimental strategies are recommended for optimizing the synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid?

Answer:

To optimize synthesis, integrate quantum chemical calculations (e.g., reaction path searches) with experimental data analysis. Computational tools predict transition states and reaction pathways, while information science extracts meaningful trends from experimental datasets, reducing trial-and-error approaches. For example, ICReDD’s methodology employs feedback loops where experimental results refine computational models, accelerating reaction condition optimization . Additionally, chemical software enables virtual screening of reaction parameters (e.g., solvent effects, catalysts) to prioritize high-yield conditions .

How should researchers resolve discrepancies in spectroscopic data during characterization?

Answer:

Discrepancies in NMR, IR, or mass spectra may arise from impurities, tautomerism, or solvent interactions. Methodological steps include:

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for structural confirmation).

- Sample purity : Re-crystallize or chromatographically purify the compound.

- Computational modeling : Predict spectral patterns (e.g., NMR chemical shifts) using density functional theory (DFT) to identify plausible tautomeric forms .

Document all conditions (pH, solvent, temperature) to isolate variables causing contradictions .

What safety protocols are critical when handling this compound, given its potential toxicity?

Answer:

Refer to safety data sheets (SDS) for analogous compounds to infer hazards:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., NOx, CO) .

- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

- First aid : Immediate rinsing for eye/skin exposure and medical consultation for respiratory distress .

How can researchers design reactors for scalable synthesis of this compound?

Answer:

Consider reaction fundamentals and engineering principles:

- Mixing efficiency : Use continuous-flow reactors for exothermic or fast reactions to enhance heat/mass transfer .

- Catalyst immobilization : Employ packed-bed reactors for heterogeneous catalysis to improve reusability.

- Process control : Implement real-time monitoring (e.g., in-line spectroscopy) to maintain optimal conditions .

Scale-up trials should prioritize safety margins for temperature and pressure .

What methodologies are effective for assessing the compound’s stability under varying experimental conditions?

Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Photostability : Expose samples to UV-Vis light and monitor degradation via HPLC.

- Hydrolytic stability : Test in buffers of varying pH (e.g., 1–13) to assess susceptibility to hydrolysis .

Store samples in inert atmospheres (argon) and anhydrous solvents to prolong shelf life .

How can in silico tools predict the compound’s reactivity or biological activity?

Answer:

- Reactivity prediction : Use software like Gaussian or ORCA for DFT-based frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites .

- Biological activity : Perform molecular docking (AutoDock, Schrödinger) to simulate interactions with target enzymes (e.g., kinases) .

Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

What steps should be taken to address missing ecotoxicological data for this compound?

Answer:

- Read-across analysis : Use data from structurally similar compounds to estimate toxicity (e.g., LC50 for aquatic organisms) .

- Experimental testing : Conduct Daphnia magna acute toxicity assays or algal growth inhibition tests per OECD guidelines.

- Computational models : Apply QSAR (Quantitative Structure-Activity Relationship) tools like TEST or ECOSAR for preliminary risk assessment .

How can researchers ensure regulatory compliance during laboratory-scale studies?

Answer:

- Documentation : Maintain records of hazard assessments, waste disposal, and safety training per OSHA and REACH guidelines .

- Labeling : Clearly mark containers with GHS pictograms (if applicable) and CAS numbers .

- Local regulations : Consult institutional chemical hygiene plans for specific protocols .

What advanced techniques elucidate the reaction mechanism of this compound in catalytic systems?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- In-situ spectroscopy : Use FTIR or Raman to detect transient intermediates during catalysis.

- Computational studies : Map free energy landscapes to propose plausible mechanistic pathways .

How should researchers manage data integrity and reproducibility in multi-institutional studies?

Answer:

- Digital tools : Use electronic lab notebooks (ELNs) like LabArchives to standardize data entry and sharing .

- Metadata annotation : Include experimental parameters (e.g., humidity, equipment calibration) for reproducibility.

- Collaborative platforms : Implement cloud-based systems (e.g., Benchling) for real-time data access and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.